molecular formula C23H23N3OS B11195806 5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione

5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione

Cat. No.: B11195806
M. Wt: 389.5 g/mol
InChI Key: IXRGNRVJKZJWLC-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazinane ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with methoxyphenyl and diphenyl groups. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with diphenylamine in the presence of a base to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazinane ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione stands out due to its triazinane ring structure, which imparts unique chemical properties and reactivity. This structural feature allows for diverse applications and interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C23H23N3OS/c1-27-22-14-12-19(13-15-22)16-24-17-25(20-8-4-2-5-9-20)23(28)26(18-24)21-10-6-3-7-11-21/h2-15H,16-18H2,1H3

InChI Key

IXRGNRVJKZJWLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN(C(=S)N(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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